tert-Butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate
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Overview
Description
tert-Butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate is a chemical compound with the molecular formula C9H14N2O3. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound features a tert-butyl ester group attached to an oxadiazole ring, which imparts unique chemical properties.
Mechanism of Action
Mode of Action
The mode of action of 1,2,4-oxadiazole derivatives can vary depending on the specific compound and its targets. Generally, these compounds may interact with their targets to modulate their activity, which can result in various biological effects .
Biochemical Pathways
1,2,4-oxadiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
1,2,4-oxadiazole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate typically involves the reaction of tert-butyl bromoacetate with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the esterification process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
tert-Butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)propanoate
- tert-Butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)butanoate
- tert-Butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)pentanoate
Uniqueness
tert-Butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate is unique due to its specific ester group and the position of the oxadiazole ring. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
tert-butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3/c1-6-10-7(11-14-6)5-8(12)13-9(2,3)4/h5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRCBXADSMWDBRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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